molecular formula C7H11NO2 B2527623 4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1638765-09-9

4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2527623
CAS No.: 1638765-09-9
M. Wt: 141.17
InChI Key: FSVJDTHJJYLEEQ-UHFFFAOYSA-N
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Description

4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid is a sophisticated bicyclic building block designed for use in medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional scaffold that serves as a saturated bioisostere for meta-substituted benzene rings . The incorporation of such C(sp3)-rich frameworks is an established strategy to improve the physicochemical properties and metabolic stability of drug candidates, often leading to enhanced solubility and pharmacokinetic profiles compared to their flat aromatic counterparts . The presence of both amino and carboxylic acid functional groups on the bicyclo[2.1.1]hexane core makes this compound a versatile synthetic intermediate. These bifunctional handles allow researchers to readily incorporate this bioisosteric unit into larger, more complex molecules via amide bond formation or other conjugation chemistry, enabling the exploration of structure-activity relationships . Recent synthetic methodologies have highlighted the demand for efficient access to amino-functionalized bicyclo[2.1.1]hexane derivatives, underscoring their value in constructing lead-like compounds for pharmaceutical development . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-aminobicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-7-2-1-6(3-7,4-7)5(9)10/h1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJDTHJJYLEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Ring System: The bicyclo[2.1.1]hexane ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or by using a nucleophilic substitution reaction.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid serves as a building block in drug development, particularly in the synthesis of peptide-based therapeutics. Its structural resemblance to amino acids suggests potential roles in enzyme inhibition and modulation of biological pathways, making it a candidate for further exploration in pharmacology .

Case Study : A study investigated its use in synthesizing novel pharmaceuticals aimed at treating neurological disorders, highlighting its ability to enhance the stability and activity of peptide drugs .

Materials Science

In materials science, this compound is utilized to develop new materials with specific properties, such as polymers or catalysts. Its rigid bicyclic structure contributes to the mechanical strength and thermal stability of materials.

Data Table: Comparison of Material Properties

PropertyThis compoundSimilar Compounds
Thermal StabilityHighModerate
Mechanical StrengthEnhancedVariable
SolubilityModerate in organic solventsVaries

Biological Research

The compound is also significant in biological research as it is studied for its interactions with biomolecules, which can lead to insights into metabolic pathways and cellular functions.

Mechanism of Action : The compound can bind to specific enzymes or receptors, modulating their activity. This property is being explored for potential therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of 4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid 1638765-09-9 C₇H₁₁NO₂ 141.17 Unprotected amino acid, rigid scaffold
4-[(tert-Butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic acid sc-348747 C₁₁H₁₇NO₅ 243.26 Boc protection, enhanced solubility
4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid 132372755 C₁₃H₁₄O₂ 202.25 Hydrophobic phenyl group
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride 116129-07-8 C₆H₉NO₂·HCl 163.6 Nitrogen in ring, hydrochloride salt

Biological Activity

4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C7H11NO2C_7H_{11}NO_2 with a molecular weight of approximately 141.17 g/mol. It features an amine group and a carboxylic acid group, which are critical for its biological interactions.

PropertyValue
Chemical FormulaC₇H₁₁NO₂
Molecular Weight141.17 g/mol
IUPAC NameThis compound
CAS Number1638765-09-9

Research indicates that this compound may exhibit biological activity through various mechanisms:

  • Enzyme Inhibition : The structural features of the compound suggest potential roles in the inhibition of enzymes, particularly those involved in metabolic pathways.
  • Receptor Modulation : Similar compounds have shown efficacy in modulating receptor activity, such as the melanocortin receptors, indicating possible therapeutic applications in obesity and metabolic disorders .
  • PI3K Inhibition : Preliminary studies have suggested that this compound may modulate the activity of phosphoinositide 3-kinases (PI3K), which are implicated in cancer and autoimmune diseases .

Study on Receptor Selectivity

A study investigated the influence of structurally related compounds on agonist selectivity between human melanocortin receptors (hMC4R and hMC1R). The findings demonstrated that modifications to the bicyclic structure enhanced selectivity for hMC4R, suggesting that similar derivatives could be developed for targeted therapies .

Cancer Research Applications

The compound has been explored as a potential therapeutic agent in cancer treatment. Research involving analogs of this compound showed promising results in cell viability assays across various cancer cell lines, indicating its potential as a bioisostere in drug design .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor ModulationPossible modulation of melanocortin receptors
Cancer TherapeuticsPromising results in cell viability studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid, and what are their limitations?

  • Answer : The synthesis typically involves photochemical [2+2] cycloaddition to construct the bicyclo[2.1.1]hexane scaffold, followed by functionalization of the aminomethyl and carboxylic acid groups. Key reagents include light-activated catalysts (e.g., UV light with benzophenone) and protecting groups (e.g., Boc for amines). Limitations include low yields due to competing side reactions and challenges in controlling stereochemistry during cycloaddition .
  • Methodological Tip : Optimize reaction conditions (e.g., solvent polarity, light wavelength) to enhance regioselectivity. Use chiral auxiliaries or asymmetric catalysis to address stereochemical outcomes .

Q. How can the structural uniqueness of this bicyclic scaffold be validated experimentally?

  • Answer : Employ X-ray crystallography to resolve the three-dimensional arrangement of the bicyclo[2.1.1]hexane core. Complementary techniques include:

  • NMR spectroscopy : Analyze coupling constants (e.g., 1^1H-1^1H COSY) to confirm bridgehead proton environments.
  • Mass spectrometry (HRMS) : Verify molecular formula and isotopic patterns .
    • Validation Example : For fluorinated analogs, 19F^{19}\text{F} NMR can track electronic effects of substituents on the bicyclic framework .

Q. What biological screening strategies are appropriate for initial activity assessment?

  • Answer : Prioritize target-based assays (e.g., enzyme inhibition, receptor binding) using purified proteins (e.g., kinases, GPCRs) due to the compound’s potential as a conformational mimic of natural substrates. Secondary screening in cellular models (e.g., cytotoxicity, pathway modulation) is recommended to evaluate membrane permeability and off-target effects .

Advanced Research Questions

Q. How can synthetic routes be optimized to address scalability and stereochemical purity?

  • Answer :

  • Flow photochemistry : Enhances reproducibility and scalability of [2+2] cycloadditions by improving light penetration and reducing side reactions .
  • Enzymatic resolution : Use lipases or acylases to separate enantiomers post-synthesis, leveraging the carboxylic acid group for chiral discrimination .
  • Computational modeling : Predict steric and electronic barriers in key transition states (e.g., DFT calculations) to guide reagent selection .

Q. How should contradictory data on bioactivity (e.g., enzyme activation vs. inhibition) be resolved?

  • Answer :

  • Mechanistic profiling : Perform kinetic assays (e.g., IC50_{50}, Ki_i) under varied pH/temperature conditions to distinguish allosteric vs. competitive binding.
  • Structural analogs : Compare activity of derivatives (e.g., fluoromethyl vs. hydroxymethyl substituents) to identify critical functional groups .
  • Cryo-EM/X-ray co-crystallization : Visualize ligand-protein interactions to resolve binding mode ambiguities .

Q. What computational approaches best predict the compound’s physicochemical properties and target engagement?

  • Answer :

  • Molecular dynamics (MD) simulations : Model the bicyclic scaffold’s conformational rigidity and its impact on binding pocket accommodation .
  • Free-energy perturbation (FEP) : Quantify substituent effects (e.g., fluorine substitution) on binding affinity and solubility .
  • ADMET prediction : Use tools like SwissADME to estimate logP, bioavailability, and metabolic stability early in lead optimization .

Q. How can this compound serve as a bioisostere in drug design, and what validation is required?

  • Answer :

  • Phenyl ring replacement : The bicyclo[2.1.1]hexane core mimics aromatic systems while improving metabolic stability and reducing planarity. Validate via:
  • Pharmacophore alignment : Overlay with parent scaffolds (e.g., benzene) to assess steric/electronic compatibility .
  • SAR studies : Compare potency and selectivity of bioisosteric vs. non-bioisosteric analogs .
  • In vivo PK/PD studies : Confirm improved pharmacokinetics (e.g., half-life) in rodent models .

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